molecular formula C11H11F4N B13561021 (1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropyl)methanamine

(1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropyl)methanamine

Cat. No.: B13561021
M. Wt: 233.20 g/mol
InChI Key: AVMJEOZDLNWSJO-UHFFFAOYSA-N
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Description

(1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropyl)methanamine: is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a phenyl ring substituted with fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)phenyl)cyclopropane with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the fluoro and trifluoromethyl groups, often using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules.

Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an active pharmaceutical ingredient in the treatment of various diseases. Its pharmacokinetic and pharmacodynamic properties are of particular interest.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

  • (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride
  • (1-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropyl)methanamine
  • Cyclopropyl [2-fluoro-3-(trifluoromethyl)phenyl]methanamine

Uniqueness: Compared to similar compounds, (1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropyl)methanamine exhibits unique properties due to the specific positioning of the fluoro and trifluoromethyl groups. These substitutions enhance its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

[1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine

InChI

InChI=1S/C11H11F4N/c12-9-5-7(11(13,14)15)1-2-8(9)10(6-16)3-4-10/h1-2,5H,3-4,6,16H2

InChI Key

AVMJEOZDLNWSJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=C(C=C(C=C2)C(F)(F)F)F

Origin of Product

United States

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